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Compound of Interest

Compound Name: KRN4884

Cat. No.: B1673776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KRN4884 is a novel pyridinecarboxamidine derivative that has been identified as a potent and

long-acting potassium channel opener. Its pharmacological activity primarily targets ATP-

sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a

subsequent reduction in blood pressure. This technical guide provides a comprehensive

overview of the pharmacological profile of KRN4884, summarizing key preclinical data on its

mechanism of action, pharmacodynamics, and available in vitro and in vivo efficacy. This

document is intended to serve as a detailed resource for researchers and professionals

involved in cardiovascular drug discovery and development.
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Attribute Description References

Drug Name KRN4884 [1][2][3]

Chemical Name

5-amino-N-[2-(2-

chlorophenyl)ethyl]-N'-cyano-

3-pyridinecarboxamidine

[1][2]

Drug Class Potassium Channel Opener

Primary Target
ATP-sensitive potassium

(KATP) channels

Subunit Specificity
Kir6.1 and SUR2B subunits of

the vascular KATP channel

Primary Pharmacological

Effect
Vasodilation, Antihypertensive

Mechanism of Action
KRN4884 exerts its vasodilatory effects by selectively opening ATP-sensitive potassium (KATP)

channels in the plasma membrane of vascular smooth muscle cells. These channels are

hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel

subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. In vascular smooth

muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.

The opening of these channels by KRN4884 increases the efflux of potassium ions (K+) from

the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential

causes the closure of voltage-dependent calcium channels (VDCCs), thereby reducing the

influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+

concentration leads to the dephosphorylation of myosin light chains and, consequently,

relaxation of the vascular smooth muscle, causing vasodilation. This mechanism ultimately

results in a decrease in total peripheral vascular resistance and a lowering of blood pressure.

The effects of KRN4884 can be antagonized by glibenclamide, a known KATP channel blocker.
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Caption: Mechanism of action of KRN4884 in vascular smooth muscle cells.

Pharmacodynamics
In Vitro Vasorelaxant Activity
KRN4884 has demonstrated potent vasorelaxant effects in isolated arterial preparations. Its

potency is significantly greater than that of other known potassium channel openers.

Preparation
Pre-
contraction
Agent

KRN4884
Potency

Comparator Reference

Rat Isolated

Aorta
-

~100-fold more

potent
Ki1769

Rat Isolated

Aorta
-

~10-fold more

potent
Ki3005

Rat Isolated

Aorta

(precontracted

with 25 mM KCl)

25 mM KCl
~26-fold more

potent
Levcromakalim

Rabbit Femoral

Arterial Myocytes

(IK-ATP

activation)

-
~43 times more

potent
Levcromakalim
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Preparation
Pre-contraction
Agent

EC50 (-log M) Reference

Human Internal

Mammary Artery
Angiotensin II 8.54 ± 0.54

Human Internal

Mammary Artery
Noradrenaline 6.14 ± 0.15

Human Internal

Mammary Artery
Endothelin-1 6.69 ± 0.34

In Vivo Hemodynamic Effects
In anesthetized animal models, KRN4884 produces a dose-dependent and long-lasting

hypotensive effect.

Animal
Model

Dose

Effect on
Mean Blood
Pressure
(MBP)

Effect on
Heart Rate
(HR)

Duration of
Action

Reference

Normotensive

Rats

1-10 µg/kg,

i.v.

Dose-

dependent

decrease

Slight

increase

Longer than

Ki1769 and

Ki3005

Spontaneousl

y

Hypertensive

Rats (SHRs)

0.5, 1.5

mg/kg, p.o.

Dose-

dependent

and long-

lasting

decrease

Not specified Long-lasting

Anesthetized

Dogs

3 and 10

µg/kg, i.v.

Dose-

dependent

decrease

Slight

increase

Longer than

levcromakali

m and

nifedipine

Comparative Hemodynamic Effects in Anesthetized Dogs
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Parameter
KRN4884 (3 &
10 µg/kg, i.v.)

Levcromakali
m (3 & 10
µg/kg, i.v.)

Nilvadipine (1-
10 µg/kg, i.v.)

Nifedipine (1-
10 µg/kg, i.v.)

Mean Blood

Pressure (MBP)
↓ ↓ ↓ ↓

Total Peripheral

Resistance

(TPR)

↓ ↓ ↓ ↓

Coronary

Vascular

Resistance

(CVR)

↓ (greater than

TPR decrease)

↓ (greater than

TPR decrease)
↓ ↓

Heart Rate (HR) ↑ (slight) No effect No effect No effect

Duration of

Hypotensive

Action

Long
Shorter than

KRN4884

Similar to

KRN4884

Shorter than

KRN4884

Other Pharmacodynamic Effects
A study in Sprague-Dawley rats indicated that oral administration of KRN4884 (3 mg/kg for 10

days) significantly reduced serum triglyceride levels. This effect was associated with an

increase in lipoprotein lipase (LPL) activity in both adipose tissue and skeletal muscle.

Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for KRN4884, such as Cmax, Tmax, half-life,

and bioavailability, are not readily available in the published literature. However, preclinical

studies consistently describe the antihypertensive effect of KRN4884 as "long-lasting,"

suggesting a favorable pharmacokinetic profile for sustained action. The prolonged effect may

be attributed to a slow association and dissociation with its binding sites on the vascular

smooth muscle.

Clinical Trials
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To date, there is no publicly available information indicating that KRN4884 has entered human

clinical trials.

Experimental Protocols
Isolated Artery Vasoreactivity Assay
This protocol outlines a general method for assessing the vasorelaxant effects of KRN4884 on

isolated arterial rings, based on standard pharmacological procedures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1673776?utm_src=pdf-body
https://www.benchchem.com/product/b1673776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Isolate Artery

Mount arterial rings in organ bath
(Krebs-Henseleit solution, 37°C, 95% O2/5% CO2)

Equilibrate under optimal tension

Induce stable contraction
(e.g., KCl, Phenylephrine, Angiotensin II)

Cumulative addition of KRN4884

Record isometric tension changes

Analyze data:
Construct concentration-response curve

Calculate EC50

End
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Caption: General workflow for an isolated artery vasoreactivity experiment.

Detailed Methodology:
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Tissue Preparation: Arteries (e.g., rat aorta, human internal mammary artery) are carefully

dissected and cleaned of surrounding connective tissue in cold physiological salt solution.

The artery is then cut into rings of 2-3 mm in length.

Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath

containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95%

O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force

transducer.

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under an optimal resting

tension (e.g., 1.5-2.0 g for rat aorta), with the buffer being replaced every 15-20 minutes.

Pre-contraction: After equilibration, the rings are contracted with a vasoconstrictor agent

(e.g., KCl, phenylephrine, angiotensin II, or endothelin-1) to achieve a stable submaximal

contraction.

Drug Administration: Once a stable plateau of contraction is reached, KRN4884 is added to

the organ bath in a cumulative manner, with each subsequent concentration added after the

response to the previous one has stabilized.

Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The

relaxation at each concentration of KRN4884 is expressed as a percentage of the pre-

contractile tone. A concentration-response curve is then plotted, and the EC50 value (the

concentration of KRN4884 that produces 50% of the maximal relaxation) is calculated.

Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring KATP channel currents in isolated

vascular smooth muscle cells, as is standard for studying the effects of ion channel modulators

like KRN4884.

Detailed Methodology:

Cell Isolation: Single vascular smooth muscle cells are enzymatically dissociated from

arterial tissue (e.g., rabbit femoral artery).
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Pipette Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and fire-

polished to a resistance of 3-5 MΩ when filled with the internal solution.

Recording Solutions:

External (bath) solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10

glucose (pH adjusted to 7.4).

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and varying

concentrations of ATP (pH adjusted to 7.2).

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the patch pipette

and the membrane of a single myocyte.

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction,

allowing for electrical and diffusional access to the cell interior.

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and

membrane currents are recorded. KATP currents can be elicited by applying voltage steps or

ramps.

Drug Application: KRN4884 is applied to the bath solution via a perfusion system to assess

its effect on the KATP current. The current in the presence of KRN4884 is compared to the

baseline current. The specificity of the effect can be confirmed by subsequent application of

a KATP channel blocker like glibenclamide.

Data Analysis: The magnitude of the KRN4884-induced outward current is measured and

can be used to construct a concentration-response relationship to determine its potency.

Conclusion
KRN4884 is a potent and long-acting potassium channel opener with a clear mechanism of

action involving the activation of vascular KATP channels. Preclinical studies have consistently

demonstrated its significant vasorelaxant and antihypertensive properties, often superior to

other compounds in its class. While detailed pharmacokinetic data and clinical trial information

are not currently available, the existing pharmacological profile suggests that KRN4884 holds

potential as a therapeutic agent for cardiovascular diseases characterized by hypertension and
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vasoconstriction. Further research would be necessary to fully elucidate its pharmacokinetic

properties and to evaluate its safety and efficacy in a clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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